molecular formula C14H11ClN2O2 B278033 (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one

(6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one

カタログ番号 B278033
分子量: 274.7 g/mol
InChIキー: BRCXPCBFFLBEKS-GXDHUFHOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one, also known as ABX-1431, is a novel small molecule drug that has been developed for potential use in treating neuropsychiatric disorders such as depression, anxiety, and chronic pain. The compound has shown promise in preclinical studies, and its unique mechanism of action has garnered interest in the scientific community.

作用機序

The exact mechanism of action of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one is not fully understood, but it is believed to work by modulating the activity of the endocannabinoid system in the brain. Specifically, (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one increases the levels of endocannabinoids in the brain, which can have a variety of effects on mood, pain, and inflammation.
Biochemical and Physiological Effects:
(6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its effects on the endocannabinoid system, (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one has also been shown to reduce levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.

実験室実験の利点と制限

One of the main advantages of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one for lab experiments is its specificity for FAAH inhibition. Unlike other compounds that target multiple enzymes or receptors, (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one is highly selective for FAAH, which reduces the risk of off-target effects. However, one limitation of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one is its relatively short half-life in vivo, which may require frequent dosing in animal studies.

将来の方向性

There are several potential future directions for research on (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one. One area of interest is the potential use of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one in combination with other medications for the treatment of neuropsychiatric disorders. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have even greater therapeutic potential than (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one. Additionally, further studies are needed to fully understand the long-term effects of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one on the endocannabinoid system and other physiological processes in the brain.

合成法

The synthesis of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one involves several steps, including the reaction of 2-amino-5-chlorobenzoxazole with 2-methylcyclohexanone, followed by the addition of an amino group and a double bond. The final product is obtained through purification and isolation processes. The synthesis of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one is a complex process that requires specialized equipment and expertise.

科学的研究の応用

(6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one has been extensively studied in preclinical models, including rodent models of depression, anxiety, and chronic pain. In these studies, (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one has been shown to have significant antidepressant, anxiolytic, and analgesic effects, without producing the side effects commonly associated with traditional antidepressant and anxiolytic medications. (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its therapeutic effects.

特性

分子式

C14H11ClN2O2

分子量

274.7 g/mol

IUPAC名

(6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H11ClN2O2/c1-7-4-9(16)6-10(13(7)18)14-17-11-5-8(15)2-3-12(11)19-14/h2-6,17H,16H2,1H3/b14-10+

InChIキー

BRCXPCBFFLBEKS-GXDHUFHOSA-N

異性体SMILES

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC(=C3)Cl)/C1=O)N

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)Cl)C1=O)N

正規SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)Cl)C1=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。